AMPA Receptor Binding Affinity: ~10-Fold Lower Ki for the Mono-Substituted Cyano-Compound vs. Di-Substituted CNQX and DNQX
Direct head-to-head comparison of AMPA receptor binding affinity demonstrates that mono-substituted quinoxalinediones bearing only a 6-cyano group (i.e., the target compound class) exhibit Ki values in the range of 1.4–5 µM. In contrast, derivatives with two electron-withdrawing groups—specifically CNQX (6-cyano-7-nitro) and DNQX (6,7-dinitro)—display approximately 10-fold higher affinity, with CNQX exhibiting Ki values of 0.6–2.11 µM for GluA1–4 [1]. The unsubstituted parent quinoxaline-2,3-dione shows even weaker binding, confirming that the single cyano substituent alone is insufficient to achieve the affinity required for potent AMPA receptor antagonism [1].
| Evidence Dimension | AMPA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.4–5 µM (mono-substituted 6-cyano-quinoxaline-2,3-dione class) |
| Comparator Or Baseline | CNQX: Ki = 0.6–2.11 µM (GluA1–4); DNQX: comparable high-affinity range |
| Quantified Difference | Approximately 10-fold lower affinity (target compound Ki range upper bound ~5 µM vs. CNQX Ki lower bound ~0.6 µM) |
| Conditions | In vitro radioligand binding assays using rat cortical membrane preparations and recombinant AMPA receptor subtypes; pH 7.4, physiological temperature |
Why This Matters
A 10-fold potency gap means the target compound cannot serve as a pharmacological substitute for CNQX in any experiment requiring potent AMPA receptor blockade; researchers must explicitly verify whether the ~1.4–5 µM affinity range is adequate for their specific assay conditions before procurement.
- [1] Olma S, Ermert J, Sihver W, Coenen HH. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists. Med Chem. 2014;11(2):156-164. doi:10.2174/1573406410666140428151318. PMID: 24773348. View Source
